molecular formula C24H27N9O5 B11529518 2-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-dinitrophenol

2-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-dinitrophenol

Cat. No.: B11529518
M. Wt: 521.5 g/mol
InChI Key: IKEHNUNPLKCIDF-DHRITJCHSA-N
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Description

2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring, a hydrazone linkage, and a dinitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.

    Introduction of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate under controlled conditions.

    Attachment of the Dinitrophenol Moiety: The final step involves the coupling of the hydrazone intermediate with 2,4-dinitrophenol using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and the dinitrophenol moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine or phenol derivatives.

Scientific Research Applications

2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may interfere with signaling pathways, leading to inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL
  • **2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DIAMINOPHENOL

Uniqueness

The presence of both the triazine ring and the dinitrophenol moiety in 2-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4,6-DINITROPHENOL makes it unique compared to other similar compounds

Properties

Molecular Formula

C24H27N9O5

Molecular Weight

521.5 g/mol

IUPAC Name

2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-dinitrophenol

InChI

InChI=1S/C24H27N9O5/c1-14-7-9-31(10-8-14)24-28-22(26-19-6-4-5-15(2)16(19)3)27-23(29-24)30-25-13-17-11-18(32(35)36)12-20(21(17)34)33(37)38/h4-6,11-14,34H,7-10H2,1-3H3,(H2,26,27,28,29,30)/b25-13+

InChI Key

IKEHNUNPLKCIDF-DHRITJCHSA-N

Isomeric SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)NC4=CC=CC(=C4C)C

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)NC4=CC=CC(=C4C)C

Origin of Product

United States

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